molecular formula C6H12N2 B1526253 4-Amino-4-methylpentanenitrile CAS No. 1265634-34-1

4-Amino-4-methylpentanenitrile

Cat. No. B1526253
M. Wt: 112.17 g/mol
InChI Key: DTXRIRLJYYKKJN-UHFFFAOYSA-N
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Description

4-Amino-4-methylpentanenitrile is a chemical compound with the CAS Number: 1265634-34-1 and a molecular weight of 112.17 . It is stored in a dark place under an inert atmosphere at a temperature between 2-8°C . The compound is solid, semi-solid, liquid, or lump in its physical form .


Molecular Structure Analysis

The molecular structure of 4-Amino-4-methylpentanenitrile is represented by the formula C6H12N2 . The InChI Code for this compound is 1S/C6H12N2/c1-6(2,8)4-3-5-7/h3-4,8H2,1-2H3 .


Physical And Chemical Properties Analysis

4-Amino-4-methylpentanenitrile is a solid, semi-solid, liquid, or lump in its physical form . It has a molecular weight of 112.17 and is stored in a dark place under an inert atmosphere at a temperature between 2-8°C .

Scientific Research Applications

Synthesis and Analysis Techniques

  • Analytical Method Development : A study established a gas chromatography (GC) method for the determination of 4-Amino-2-Methylpentane, closely related to 4-Amino-4-methylpentanenitrile, demonstrating its application in quality tests and analytical chemistry (Zhao et al., 2017).

Microbial Production of Chemicals

  • Biofuel Production : Research on engineered microorganisms for the synthesis of pentanol isomers from amino acid substrates highlights the potential of microbial fermentations in producing biofuels and related chemicals, which could extend to the production and utilization of 4-Amino-4-methylpentanenitrile derivatives (Cann & Liao, 2009).

Marine Derived Compounds

  • Discovery of Nitrogenous Compounds : The isolation of nitrogenous compounds from deep-sea derived fungi showcases the exploration of marine biodiversity for novel substances, indicating potential research applications of 4-Amino-4-methylpentanenitrile in discovering new bioactive compounds (Luo, Zhou, & Liu, 2018).

Organic Synthesis

  • Synthetic Intermediates : Research into the synthesis of 4-aminobutanenitrile from 4-azidobutanenitrile presents methodologies that could be applicable to the synthesis and stabilization of 4-Amino-4-methylpentanenitrile, highlighting its importance as a synthetic intermediate in pharmaceuticals (Capon et al., 2020).

Chemical Properties and Applications

  • Fluorescence and Colorimetric pH Probe : The development of highly water-soluble fluorescent and colorimetric pH probes underscores the versatility of nitrogenous organic compounds in sensor technology, which may inspire applications for 4-Amino-4-methylpentanenitrile in developing new sensors or probes (Diana, Caruso, Tuzi, & Panunzi, 2020).

Safety And Hazards

The safety information for 4-Amino-4-methylpentanenitrile indicates that it is a dangerous compound. The hazard statements include H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding getting the compound in eyes, on skin, or on clothing, and avoiding ingestion and inhalation .

properties

IUPAC Name

4-amino-4-methylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2/c1-6(2,8)4-3-5-7/h3-4,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTXRIRLJYYKKJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-4-methylpentanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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